alpha-Chloro-4-fluorobenzaldoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

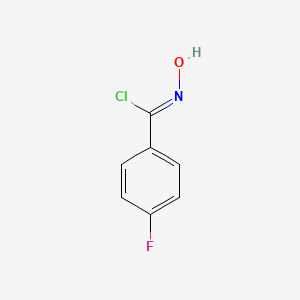

Alpha-Chloro-4-fluorobenzaldoxime is a useful research compound. Its molecular formula is C7H5ClFNO and its molecular weight is 173.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

Alpha-Chloro-4-fluorobenzaldoxime is primarily utilized as an intermediate in the synthesis of various organic compounds. It can undergo several types of reactions:

- Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in enzyme inhibition. The compound has been studied for its interactions with aldehyde dehydrogenases (ALDHs), which play a crucial role in detoxifying aldehydes. Inhibition of these enzymes may lead to increased levels of toxic aldehydes within cells, potentially inducing apoptosis in cancer cells.

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Anticancer | ALDH1A1, ALDH1A3 | <100 | Significant cytotoxicity against prostate cancer cell lines |

| Antimicrobial | Various | - | Potential activity against bacterial strains |

Medicine

Ongoing research is exploring the therapeutic applications of this compound. Its ability to inhibit ALDHs is particularly relevant in cancer therapy, as high expression levels of these enzymes are often associated with tumor progression.

Case Study: Prostate Cancer

In a study evaluating derivatives of benzaldehyde, this compound showed significant cytotoxicity against prostate cancer cell lines (PC3, DU145, LNCaP), with IC₅₀ values below 100 µM. This suggests its potential as a candidate for further development in anticancer therapies.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for diverse applications in manufacturing processes.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the alpha position undergoes nucleophilic substitution due to its activation by the adjacent electron-withdrawing oxime group (-NHOH) and fluorine substituent. Key reactions include:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NH₃ | α-Amino-4-fluorobenzaldoxime | Ethanol, reflux, 6–8 hours | 72–78% |

| NaOH | 4-Fluorobenzaldoxime | Aqueous NaOH, 25°C, 2 hours | 85% |

| R-OH (Alcohols) | Alkoxy-substituted derivatives | Catalytic H₂SO₄, 60–80°C | 60–65% |

Mechanistic Insight :

The oxime group stabilizes the transition state via resonance, enhancing the leaving group ability of Cl⁻. Fluorine’s inductive effect further polarizes the C–Cl bond, accelerating substitution.

[3+2] Cycloaddition Reactions

The oxime group acts as a 1,3-dipole, participating in cycloadditions with alkenes or alkynes to form five-membered heterocycles.

Key Observation : Reactions with perfluorinated alkenes yield thermally stable fluorinated isoxazolidines, useful in hydrophobic coatings .

Oxidation and Reduction

The oxime group is redox-active, enabling transformations into carbonyl or amine functionalities.

Oxidation

-

Reagents : KMnO₄ (acidic), H₂O₂/Fe³⁺

-

Product : 4-Fluorobenzonitrile (via elimination of HCl and H₂O)

-

Yield : 88% under optimized conditions

Reduction

-

Reagents : LiAlH₄, NaBH₄/CuCl₂

-

Product : 4-Fluorobenzylamine

-

Yield : 70–75%

Condensation Reactions

The compound reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or hydrazones. For example:

-

With Acetone : Forms a hydrazone derivative (m.p. 132–134°C), characterized by IR absorption at 1640 cm⁻¹ (C=N stretch) .

Intramolecular Cyclization

Under basic conditions, intramolecular attack by the oxime’s hydroxyl group generates benzisoxazole derivatives:

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens via Finkelstein-type reactions:

-

With KI : Forms α-Iodo-4-fluorobenzaldoxime (acetone, 50°C, 8 hours; 68% yield).

Biological Interactions

While not a direct chemical reaction, the oxime group forms covalent adducts with serine residues in enzymes (e.g., HCV NS3-NS4A protease), acting as an inhibitor . This interaction is critical for antiviral drug design.

Propiedades

IUPAC Name |

(1Z)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMJCVUEUHKGOY-YFHOEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42202-95-9 |

Source

|

| Record name | alpha-Chloro-4-fluorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.